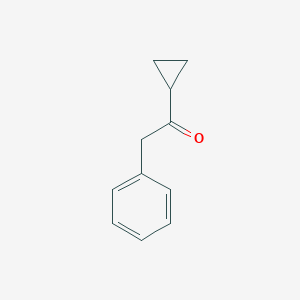

Ethanone, 1-cyclopropyl-2-phenyl-

Description

BenchChem offers high-quality Ethanone, 1-cyclopropyl-2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-cyclopropyl-2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-11(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZJHESCHPMWEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60338533 | |

| Record name | Ethanone, 1-cyclopropyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14113-94-1 | |

| Record name | Ethanone, 1-cyclopropyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethanone, 1-cyclopropyl-2-phenyl-" synthesis pathways

An In-depth Technical Guide to the Synthesis of Ethanone, 1-cyclopropyl-2-phenyl-

Abstract

Ethanone, 1-cyclopropyl-2-phenyl-, also commonly known as benzyl cyclopropyl ketone, is a pivotal chemical intermediate in the synthesis of various pharmaceutical compounds, most notably the antiplatelet agent Prasugrel.[1][2] Its unique structural motif, featuring a cyclopropyl ring adjacent to a carbonyl group and a benzyl moiety, imparts specific chemical properties that are leveraged in drug design. This guide provides a comprehensive overview of the primary synthetic pathways for this ketone, focusing on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. The synthesis strategies discussed are selected for their industrial applicability, scalability, and efficiency, with a core emphasis on Grignard-based methodologies.

Introduction: The Significance of Benzyl Cyclopropyl Ketone

The target molecule, 1-cyclopropyl-2-phenylethanone (C₁₁H₁₂O), possesses a molecular weight of 160.21 g/mol .[3][4] Its importance in medicinal chemistry is primarily as a key building block. For instance, the synthesis of Prasugrel involves the halogenation of 1-cyclopropyl-2-(2-fluorophenyl)ethanone, a derivative of our target compound, followed by condensation with tetrahydrothienopyridine.[2] The cyclopropyl group is a well-regarded bioisostere in drug development, often introduced to enhance metabolic stability, improve potency, or modulate the conformational properties of a molecule.[5]

Given its role, the development of robust and efficient synthetic routes to benzyl cyclopropyl ketone is of significant interest. This guide will explore the most prevalent and practical methods documented in chemical literature and patent filings.

Core Synthetic Strategies: A Mechanistic Perspective

The construction of benzyl cyclopropyl ketone can be approached by forming one of two key carbon-carbon bonds: the bond between the carbonyl carbon and the cyclopropyl ring, or the bond between the carbonyl carbon and the benzyl methylene group. Organometallic reactions, particularly those involving Grignard reagents, have proven to be the most effective and versatile for this purpose.

Pathway 1: Reaction of Benzylmagnesium Halides with Cyclopropyl Electrophiles

This is arguably the most widely documented and industrially applied strategy. The core of this pathway involves the nucleophilic attack of a pre-formed benzylmagnesium halide on an electrophilic cyclopropyl-containing species. The choice of the electrophile is critical and dictates the reaction conditions and work-up procedures.

Causality Behind Experimental Design: The benzylmagnesium halide is a potent nucleophile. The selection of the electrophilic partner—typically cyclopropanecarbonitrile or cyclopropanecarbonyl chloride—is a balance between reactivity and selectivity.

-

Cyclopropanecarbonitrile: This reagent is less reactive than the corresponding acyl chloride. The reaction proceeds via the formation of an intermediate imine-magnesium complex, which is then hydrolyzed during aqueous work-up to yield the ketone.[1] This two-step sequence (addition followed by hydrolysis) prevents the common side reaction of over-addition that can occur with more reactive electrophiles, leading to tertiary alcohols. The reaction is typically performed at the boiling point of an ethereal solvent like diethyl ether.[1]

-

Cyclopropanecarbonyl Chloride: As a highly reactive acyl chloride, this electrophile reacts rapidly with the Grignard reagent. To control the reaction and prevent the formation of tertiary alcohol byproducts (from the reaction of the initial ketone product with a second equivalent of the Grignard reagent), the reaction is often carried out at very low temperatures (e.g., -70 °C).[1]

Caption: Mechanism for the synthesis via a nitrile intermediate.

This protocol is adapted from procedures described for synthesizing substituted benzyl cyclopropyl ketones, which are key intermediates for pharmaceuticals like Prasugrel.[1][6]

-

Grignard Reagent Formation:

-

To a dry 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add magnesium turnings (2.67 g, 0.11 mol) and a crystal of iodine.

-

Add 60 mL of anhydrous diethyl ether.

-

Prepare a solution of 2-fluorobenzyl chloride (11.9 mL, 0.1 mol) in 20 mL of anhydrous diethyl ether.

-

Add a small portion of the benzyl chloride solution to the magnesium suspension and warm gently to initiate the reaction. Once initiated, add the remaining solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to boil the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Nitrile:

-

Cool the freshly prepared benzylmagnesium chloride solution to 0 °C in an ice bath.

-

Slowly add a solution of cyclopropanecarbonitrile (e.g., ~0.08 mol) in anhydrous diethyl ether.

-

After addition, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product is then purified by vacuum distillation or column chromatography to yield 1-cyclopropyl-2-(2-fluorophenyl)ethanone.

-

Pathway 2: Reaction of Cyclopropylmagnesium Bromide with Phenylacetic Electrophiles

This pathway represents the reverse strategy, where the cyclopropyl group acts as the nucleophile and the benzyl moiety is part of the electrophile. This method is also highly viable and leverages the commercial availability of cyclopropylmagnesium bromide solutions.

Causality Behind Experimental Design: The key electrophile in this pathway is typically phenylacetonitrile or a derivative. Phenylacetonitrile has an acidic α-proton, which can be problematic as the Grignard reagent is also a strong base. This can lead to deprotonation as a competing side reaction.

-

Phenylacetonitrile: Reaction with cyclopropylmagnesium bromide can lead to the desired ketone after hydrolysis. However, yields can be compromised by the acidity of the methylene protons adjacent to both the phenyl ring and the nitrile group. Phase-transfer catalysis has been used in related alkylations of phenylacetonitrile to improve yields.[7]

-

Phenylacetic Acid Derivatives: Using derivatives like N,N-dimethylphenylacetamide can circumvent the acidity issue and provide a cleaner reaction, though it requires preparation of the amide from phenylacetic acid.

Caption: Experimental workflow for the synthesis via cyclopropylmagnesium bromide.

Comparative Analysis of Primary Synthetic Pathways

| Parameter | Pathway 1 (Benzyl-MgX + CPN-CN) | Pathway 2 (CP-MgBr + Ph-CH₂-CN) |

| Key Reagents | Benzyl Halide, Mg, Cyclopropanecarbonitrile | Cyclopropyl Bromide, Mg, Phenylacetonitrile |

| Grignard Stability | Benzylmagnesium halides are relatively stable. | Cyclopropylmagnesium bromide is commercially available but can be prone to ring-opening under certain conditions.[8][9] |

| Key Challenge | Controlling exotherm during Grignard formation. | Potential for α-deprotonation of phenylacetonitrile by the Grignard reagent. |

| Typical Solvents | Anhydrous Diethyl Ether, THF | Anhydrous Diethyl Ether, THF |

| Reported Yields | Generally good to high (e.g., ~70% for substituted analogs).[1] | Variable, dependent on substrate and conditions. |

| Scalability | Well-established for industrial scale.[1] | Feasible, but may require more stringent process control to manage side reactions. |

Alternative and Emerging Synthetic Methods

While Grignard reactions are the workhorse for synthesizing benzyl cyclopropyl ketone, other modern catalytic methods are emerging for the synthesis of cyclopropyl ketones in general.

-

Friedel-Crafts Acylation Routes: It is crucial to distinguish the target molecule from its isomer, cyclopropyl phenyl ketone. The latter is readily synthesized via Friedel-Crafts acylation of benzene with cyclopropanecarbonyl chloride.[11][12][13] This method is not a direct route to 1-cyclopropyl-2-phenylethanone, as it lacks the methylene bridge between the phenyl ring and the carbonyl group. Converting cyclopropyl phenyl ketone to the target molecule would require a multi-step sequence (e.g., homologation), making it less efficient than the direct Grignard approaches.

Conclusion

The synthesis of ethanone, 1-cyclopropyl-2-phenyl- is most efficiently and directly achieved through Grignard-based methodologies. The reaction of a benzylmagnesium halide with a cyclopropyl electrophile like cyclopropanecarbonitrile stands out as a robust, scalable, and high-yielding pathway, making it a preferred choice in both academic and industrial settings. The alternative approach using cyclopropylmagnesium bromide and a phenylacetic electrophile is also viable but requires careful management of reaction conditions to mitigate side reactions. As the demand for complex pharmaceutical intermediates grows, the optimization and potential application of novel catalytic methods may offer future avenues for the synthesis of this important ketone.

References

- Welbes, L. L., Lyons, T. W., Cychosz, K. A., & Sanford, M. S. (2007). Synthesis of Cyclopropanes via Pd(II/IV)-Catalyzed Reactions of Enynes. Journal of the American Chemical Society, 129(19), 5836–5837.

- BenchChem. (2025). Synthesis of Cyclopropyl p-Nitrophenyl Ketone.

- Close, W. J. (1957). An Improved Synthesis of Cyclopropyl Phenyl Ketone and Related Substances. Journal of the American Chemical Society, 79(6), 1455–1458.

- CymitQuimica. (n.d.). 1-Cyclopropyl-2-phenylethan-1-one.

- T. W. Green, P. G. M. Wuts. (2023).

- Egis Gyogyszergyar Nyrt. (2009). Process for the preparation of pharmaceutical intermediates.

- chemguide. (n.d.). Friedel-Crafts Acylation of Benzene.

- CN102140059B. (2013). Method for preparing 1-cyclopropyl-3-(2-fluorobenzyl) ketone.

- WO2009068924A1. (2008). Process for the preparation of pharmaceutical intermediates.

- PubChem. (n.d.). 1-Cyclopropyl-2-phenylethan-1-one.

- Sigma-Aldrich. (n.d.). Cyclopropylmagnesium bromide solution.

- Tokyo Chemical Industry. (n.d.). Cyclopropylmagnesium Bromide.

- ResearchGate. (2025).

- Organic Syntheses. (1988). 2-Phenylbutyronitrile. Org. Synth. Coll. Vol. 6, 232.

- Walborsky, H. M., & Zimmermann, C. (1992). The surface nature of Grignard reagent formation: Cyclopropylmagnesium bromide. Journal of the American Chemical Society, 114(13), 4996–5000.

Sources

- 1. EP2231575A2 - Process for the preparation of pharmaceutical intermediates - Google Patents [patents.google.com]

- 2. WO2009068924A1 - Process for the preparation of pharmaceutical i nterm ediates - Google Patents [patents.google.com]

- 3. 1-Cyclopropyl-2-phenylethan-1-one | CymitQuimica [cymitquimica.com]

- 4. 1-Cyclopropyl-2-phenylethan-1-one | C11H12O | CID 549679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102140059B - Method for preparing 1-cyclopropyl-3-(2-fluorobenzyl) ketone - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. The surface nature of grignard reagent formation: Cyclopropylmagnesium bromide - Lookchem [lookchem.com]

- 10. Synthesis of Cyclopropanes via Pd(II/IV)-Catalyzed Reactions of Enynes [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. electronicsandbooks.com [electronicsandbooks.com]

- 13. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclopropyl-2-phenylethanone

Introduction: The Significance of the Cyclopropyl Ketone Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the cyclopropyl group has emerged as a "privileged" structural motif.[1] Its inclusion in drug candidates is a strategic design element aimed at modulating a variety of pharmacological properties. The unique electronic nature and conformational rigidity of the cyclopropane ring can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and overall potency.[1] When this versatile group is juxtaposed with a ketone functionality, as in 1-cyclopropyl-2-phenylethanone, it forms a reactive and synthetically valuable building block known as a cyclopropyl ketone.[2][3] These entities are of profound interest to researchers and drug development professionals as they serve as key intermediates in the synthesis of complex pharmaceutical agents, including the antiplatelet drug Prasugrel.[4][5]

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-cyclopropyl-2-phenylethanone. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively handle, characterize, and utilize this compound in their synthetic and medicinal chemistry endeavors. Beyond a mere tabulation of data, this document delves into the causality behind experimental choices for property determination and underscores the principles of self-validating systems in chemical analysis.

Core Physicochemical Profile

1-Cyclopropyl-2-phenylethanone, also known as benzyl cyclopropyl ketone, is an aromatic ketone with the molecular formula C₁₁H₁₂O.[6][7] At standard conditions, it is typically a pale yellow oil.[4] A thorough understanding of its physicochemical properties is paramount for its application in synthesis, formulation, and as a reference standard.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O | [6][8] |

| Molecular Weight | 160.21 g/mol | [6][8] |

| IUPAC Name | 1-cyclopropyl-2-phenylethanone | [6] |

| CAS Number | 14113-94-1 | [6][7] |

| Appearance | Pale Yellow Oil | [4] |

| Boiling Point | Data not readily available at standard pressure. An isomer, 2-cyclopropyl-1-phenylethanone, has a reported boiling point of 80 °C at 0.01 Torr.[9] | N/A |

| Melting Point | Not applicable (liquid at room temperature). | N/A |

| Computed XLogP3 | 1.9 | [6] |

| Solubility | Expected to be soluble in common organic solvents like acetone, ethanol, and diethyl ether.[10] Limited solubility in water is predicted. | N/A |

Field-Proven Insights: The Role of Physicochemical Properties in Drug Development

The properties listed above are not just abstract values; they have direct implications in a drug development context:

-

Molecular Weight: At 160.21 g/mol , this compound is well within the range for small molecule drug candidates, adhering to Lipinski's Rule of Five, which favors oral bioavailability.

-

XLogP3 (Lipophilicity): A value of 1.9 indicates a moderate degree of lipophilicity. This is a crucial parameter as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A balanced lipophilicity is often sought to ensure adequate membrane permeability without compromising aqueous solubility.

-

Solubility: While specific data is sparse, its predicted low aqueous solubility is a critical factor. Poor solubility can hinder absorption and lead to low bioavailability, necessitating formulation strategies to enhance it.[11]

Experimental Determination of Physicochemical Properties: A Validated Approach

To ensure the scientific integrity of any study involving 1-cyclopropyl-2-phenylethanone, its physicochemical properties must be determined through robust and validated experimental protocols.

Boiling Point Determination

The boiling point is a fundamental physical property that provides insights into a compound's volatility and purity.[12] For a liquid like 1-cyclopropyl-2-phenylethanone, a common and reliable method is simple distillation.[13]

Step-by-Step Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample Introduction: Place a small volume of 1-cyclopropyl-2-phenylethanone into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask. The liquid will begin to vaporize.

-

Temperature Reading: The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

-

Data Recording: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature range is the boiling point.[13] A narrow boiling point range is indicative of a pure compound.[12][14]

Causality in Experimental Design: The use of boiling chips prevents bumping and ensures an even distribution of heat, leading to a more accurate boiling point measurement.[12] The precise placement of the thermometer is critical for measuring the true vapor temperature.

Caption: Workflow for Boiling Point Determination.

Solubility Profiling

Determining the solubility of a compound in various solvents, particularly aqueous buffers at different pH values, is crucial for predicting its behavior in biological systems.[15] A common method for this is the shake-flask method, which determines the thermodynamic solubility.[11][16]

Step-by-Step Protocol:

-

Preparation: Prepare a series of vials containing a fixed volume of the desired solvent (e.g., water, phosphate-buffered saline at pH 7.4).

-

Addition of Compound: Add an excess amount of 1-cyclopropyl-2-phenylethanone to each vial. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a prolonged period (typically 24-48 hours) to allow the system to reach equilibrium.[15]

-

Sample Separation: After equilibration, carefully separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[11]

-

Calculation: The determined concentration represents the solubility of the compound in that specific solvent at that temperature.

Trustworthiness through Self-Validation: This protocol is self-validating because the continued presence of excess solid ensures that the solution is indeed saturated. The use of a calibrated analytical method for quantification provides accuracy and precision.

Caption: Workflow for Thermodynamic Solubility Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and structural integrity of 1-cyclopropyl-2-phenylethanone.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 1-cyclopropyl-2-phenylethanone, the most prominent feature in its IR spectrum would be the strong carbonyl (C=O) stretching vibration.[17][18]

-

Expected Absorption: A strong, sharp peak is expected in the range of 1685-1705 cm⁻¹. The conjugation of the carbonyl group with the cyclopropyl ring may slightly lower the frequency compared to a simple aliphatic ketone (typically ~1715 cm⁻¹).[17][19]

-

Other Key Peaks:

-

C-H stretching of the aromatic ring (~3000-3100 cm⁻¹)

-

C-H stretching of the aliphatic CH₂ and cyclopropyl groups (just below 3000 cm⁻¹)

-

C=C stretching of the aromatic ring (~1450-1600 cm⁻¹)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum would show distinct signals for the different types of protons:

-

Aromatic Protons: A multiplet in the region of 7.2-7.4 ppm, integrating to 5 hydrogens.

-

Methylene Protons (-CH₂-): A singlet or a slightly split signal around 3.0-3.5 ppm, integrating to 2 hydrogens. The deshielding is due to the adjacent carbonyl group.

-

Cyclopropyl Protons: A complex set of multiplets in the upfield region, typically between 0.5-1.5 ppm, integrating to 5 hydrogens. A ¹H NMR spectrum of the related cyclopropyl phenyl ketone shows the cyclopropyl protons in this region.[20]

-

-

¹³C NMR: The carbon NMR spectrum would be characterized by:

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak: The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 160.[21]

-

Key Fragmentation Patterns: Alpha-cleavage is a common fragmentation pathway for ketones.[17] For 1-cyclopropyl-2-phenylethanone, this could lead to the formation of characteristic fragment ions such as the benzyl cation (C₇H₇⁺) at m/z = 91 and the cyclopropylacylium ion (C₄H₅O⁺) at m/z = 69.

Conclusion

1-Cyclopropyl-2-phenylethanone is a molecule of significant interest in the field of drug discovery due to the advantageous properties imparted by its cyclopropyl ketone structure. A comprehensive understanding of its physicochemical properties, grounded in robust experimental determination and spectroscopic analysis, is essential for its effective application. The protocols and insights provided in this guide serve as a foundational resource for scientists and researchers, enabling them to confidently utilize this valuable synthetic intermediate in the development of novel therapeutics.

References

- Smolecule. (2023, August 15). 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one.

- University of Calgary. Melting point determination.

- PubChem. 1-Cyclopropyl-2-phenylethan-1-one.

- CymitQuimica. 1-Cyclopropyl-2-phenylethan-1-one.

- Dakenchem. (2025, January 19). Cyclopropyl ketone.

- Oregon State University. (2020, February 7). Ketone Spectroscopy.

- LinkedIn. (2025, January 25). SOP for pH-Solubility Profiling of Drug Candidates.

- NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of Cyclopropyl Methyl Ketone in Pharma & Agrochemicals.

- Unknown Source. Determination of melting and boiling points.

- Learning Space. Determination of Melting points and Boiling points.

- Scribd. Melting Point and Boiling Point of Organic Compounds.

- The Royal Society of Chemistry. 4.

- YouTube. (2014, October 6). Determination of the Melting and Boiling Points of Compounds.

- BenchChem. A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry.

- SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Home Sunshine Pharma. 1-cyclopropyl-2-(2-fluorophenyl)ethanone CAS 150322-73-9.

- Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones.

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- ChemicalBook. Cyclopropyl phenyl ketone(3481-02-5) 1H NMR spectrum.

- Ambeed. 1-Cyclopropyl-2-phenylethanone.

- SpectraBase. Ethanone,1-cyclopropyl-2-phenyl - Optional[MS (GC)] - Spectrum.

- ECHEMI. 2-Cyclopropyl-1-phenylethanone.

- Sigma-Aldrich. Cyclopropyl phenyl ketone 97.

- ICCVAM. (2003, September 24). Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

- European Union. (2021, February 15). Standard Operating Procedure for solubility testing.

- ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety.

- PubChem. 2-Cyclopropyl-1-phenylethan-1-one.

- Pharmaffiliates. 1-Cyclopropyl-2-phenylethanone.

- YouTube. (2021, April 17). Lec15 - IR Spectra of Ketones, Aldehydes and Alcohols.

- OpenOChem Learn. Interpreting.

- Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.

- NIST WebBook. Cyclopropyl phenyl ketone.

- Stenutz. 1-cyclopropylethanone.

- Google Patents. Process for the preparation of pharmaceutical intermediates.

- Google Patents. Preparation of cyclopropyl-substituted acetophenone.

- Organic Syntheses. Ketone, cyclopropyl methyl.

- Stenutz. 1-phenylethanone.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. cyclopropyl ketone [sincerechemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-cyclopropyl-2-(2-fluorophenyl)ethanone CAS 150322-73-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. WO2009068924A1 - Process for the preparation of pharmaceutical i nterm ediates - Google Patents [patents.google.com]

- 6. 1-Cyclopropyl-2-phenylethan-1-one | C11H12O | CID 549679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 1-Cyclopropyl-2-phenylethan-1-one | CymitQuimica [cymitquimica.com]

- 9. echemi.com [echemi.com]

- 10. 1-phenylethanone [chemister.ru]

- 11. pharmatutor.org [pharmatutor.org]

- 12. alnoor.edu.iq [alnoor.edu.iq]

- 13. youtube.com [youtube.com]

- 14. scribd.com [scribd.com]

- 15. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. m.youtube.com [m.youtube.com]

- 20. Cyclopropyl phenyl ketone(3481-02-5) 1H NMR spectrum [chemicalbook.com]

- 21. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to 1-Cyclopropyl-2-phenylethanone

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 1-cyclopropyl-2-phenylethanone, a ketone of significant interest in synthetic organic chemistry and pharmaceutical development. As a key intermediate, its unique structural features—a strained cyclopropyl ring adjacent to a carbonyl group and a benzyl moiety—confer distinct reactivity and make it a valuable building block for more complex molecules. This document aims to serve as a detailed resource, consolidating critical identifiers, synthetic methodologies, spectroscopic signatures, and safety protocols to support researchers in their scientific endeavors. While focusing on 1-cyclopropyl-2-phenylethan-1-one (CAS: 14113-94-1), this guide will also address its structural isomer and a related ketone to prevent ambiguity and provide a clearer understanding of this class of compounds.

Part 1: Core Chemical Identity and Structural Clarification

A notable point of ambiguity exists in the nomenclature of cyclopropyl phenyl ethanones. To ensure clarity, it is essential to distinguish between three related compounds:

-

1-Cyclopropyl-2-phenylethan-1-one (CAS: 14113-94-1): The primary subject of this guide, also known as Benzyl Cyclopropyl Ketone. In this molecule, the cyclopropyl group is directly attached to the carbonyl carbon, which is then bonded to a methylene group, followed by the phenyl ring.

-

2-Cyclopropyl-1-phenylethan-1-one (CAS: 6739-22-6): An isomer where the phenyl group is attached to the carbonyl carbon, and the cyclopropyl group is part of the ethyl chain. It is also known as Cyclopropylmethyl phenyl ketone.

-

Cyclopropyl phenyl ketone (CAS: 3481-02-5): A simpler ketone where the carbonyl group is directly bonded to both a cyclopropyl ring and a phenyl ring. It is also referred to as Benzoylcyclopropane.

This guide will focus on 1-cyclopropyl-2-phenylethan-1-one (CAS: 14113-94-1) due to its relevance as a pharmaceutical intermediate.

Key Identifiers of 1-Cyclopropyl-2-phenylethan-1-one

A summary of the essential identifiers for 1-cyclopropyl-2-phenylethan-1-one is presented in the table below for quick reference.

| Identifier | Value | Source(s) |

| CAS Number | 14113-94-1 | [1][2] |

| IUPAC Name | 1-cyclopropyl-2-phenylethanone | [3] |

| Molecular Formula | C₁₁H₁₂O | [3] |

| Molecular Weight | 160.21 g/mol | [3] |

| Canonical SMILES | C1CC1C(=O)CC2=CC=CC=C2 | [3] |

| InChI Key | RXZJHESCHPMWEK-UHFFFAOYSA-N | [3] |

| Synonyms | Benzyl Cyclopropyl Ketone, Cyclopropyl Benzyl Ketone, Phenylacetylcyclopropane, 1-Cyclopropyl-2-phenylethan-1-one | [2] |

Physicochemical Properties

| Property | Value | Source(s) |

| Physical Form | Liquid | [1] |

| XLogP3 | 1.9 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 3 | [3] |

Part 2: Synthesis and Mechanistic Insights

The synthesis of 1-cyclopropyl-2-phenylethan-1-one can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and required purity. The two primary routes involve the oxidation of a secondary alcohol and the construction of the carbon skeleton via a Grignard reaction.

Oxidation of 1-Cyclopropyl-2-phenylethan-1-ol

A common and reliable method for the preparation of ketones is the oxidation of the corresponding secondary alcohol.[4] For the synthesis of 1-cyclopropyl-2-phenylethan-1-one, the precursor is 1-cyclopropyl-2-phenylethan-1-ol. This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbinol carbon, to form the carbonyl group.

Diagram: General Oxidation Workflow

Sources

- 1. 1-Cyclopropyl-2-phenylethan-1-one | CymitQuimica [cymitquimica.com]

- 2. WO2009068924A1 - Process for the preparation of pharmaceutical i nterm ediates - Google Patents [patents.google.com]

- 3. 1-Cyclopropyl-2-phenylethan-1-one | C11H12O | CID 549679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Cyclopropyl-2-phenylethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

1-Cyclopropyl-2-phenylethanone, a ketone featuring a unique combination of a strained cyclopropyl ring and an aromatic phenyl group, presents a compelling subject for spectroscopic analysis. Its chemical structure, with the IUPAC name 1-cyclopropyl-2-phenylethanone and molecular formula C₁₁H₁₂O, gives rise to a distinct spectroscopic fingerprint.[1] This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Understanding these spectroscopic characteristics is paramount for researchers engaged in its synthesis, characterization, and application in various fields, including drug development where precise structural elucidation is critical. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from closely related analogues, offering a robust framework for its identification and purity assessment.

Molecular Structure and Properties

-

Molecular Formula: C₁₁H₁₂O

-

Molecular Weight: 160.21 g/mol [1]

-

Synonyms: Benzyl Cyclopropyl Ketone, Cyclopropyl Benzyl Ketone, Phenylacetylcyclopropane[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 1-cyclopropyl-2-phenylethanone, both ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: Predicted Data and Interpretation

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Phenyl-H | 7.20 - 7.40 | Multiplet | 5H |

| Benzyl-CH₂ | 3.70 - 3.90 | Singlet | 2H |

| Cyclopropyl-CH | 1.90 - 2.10 | Multiplet | 1H |

| Cyclopropyl-CH₂ | 0.80 - 1.20 | Multiplet | 4H |

Causality Behind Expected Shifts:

-

Phenyl Protons (7.20 - 7.40 ppm): The protons on the benzene ring are in the aromatic region and are deshielded due to the ring current effect, resulting in their downfield chemical shift.

-

Benzyl Protons (3.70 - 3.90 ppm): The methylene protons adjacent to the phenyl group and the carbonyl group are deshielded by both functionalities, placing their signal in the range of 3.70-3.90 ppm. The singlet multiplicity is expected as there are no adjacent protons.

-

Cyclopropyl Protons (1.90 - 2.10 ppm and 0.80 - 1.20 ppm): The protons on the cyclopropyl ring exhibit complex splitting patterns due to geminal and vicinal coupling. The methine proton (CH) is expected to be further downfield due to its proximity to the deshielding carbonyl group. The methylene protons (CH₂) of the cyclopropyl ring are shielded and appear upfield, a characteristic feature of strained ring systems.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

Similar to the proton NMR, a definitive ¹³C NMR spectrum for 1-cyclopropyl-2-phenylethanone is not widely published. The following table presents the predicted chemical shifts based on data from analogous structures like cyclopropyl phenyl ketone.[4]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 208 - 212 |

| Phenyl (quaternary) | 134 - 136 |

| Phenyl (CH) | 128 - 130 |

| Benzyl-CH₂ | 45 - 50 |

| Cyclopropyl (CH) | 18 - 22 |

| Cyclopropyl (CH₂) | 10 - 15 |

Expert Insights on Carbon Chemical Shifts:

-

Carbonyl Carbon (208 - 212 ppm): The carbonyl carbon is significantly deshielded and appears at the lowest field, which is characteristic of ketones.

-

Aromatic Carbons (128 - 136 ppm): The carbons of the phenyl ring resonate in the typical aromatic region.

-

Benzyl and Cyclopropyl Carbons: The chemical shifts of the benzyl methylene carbon and the cyclopropyl carbons are influenced by the electron-withdrawing effect of the adjacent carbonyl and phenyl groups.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

-

Weigh approximately 10-20 mg of the purified 1-cyclopropyl-2-phenylethanone sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Instrumental Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.

-

Shim the magnetic field to optimize its homogeneity, which is essential for obtaining sharp, well-resolved signals.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.

-

For the ¹³C NMR spectrum, a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically employed to simplify the spectrum and enhance sensitivity.

Caption: Predicted major fragmentation pathways of 1-cyclopropyl-2-phenylethanone.

Experimental Protocol for Mass Spectrometry

Sample Introduction and Ionization:

-

A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.

-

The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Electron ionization (EI) at 70 eV is a standard method for generating the molecular ion and fragment ions.

Mass Analysis and Detection:

-

The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The ions are separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The spectroscopic characterization of 1-cyclopropyl-2-phenylethanone through NMR, IR, and MS provides a comprehensive understanding of its molecular structure. This guide has outlined the expected spectroscopic data and the underlying principles governing the observed signals and fragmentation patterns. The detailed experimental protocols serve as a practical reference for researchers, ensuring the acquisition of high-quality, reproducible data. While the presented spectral data is largely predictive based on well-established principles and analysis of analogous structures, it provides a robust framework for the identification and characterization of this important ketone. Rigorous experimental verification by researchers synthesizing or utilizing this compound is, as always, highly recommended to confirm its identity and purity.

References

-

PubChem. (n.d.). 1-Cyclopropyl-2-phenylethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-Cyclopropyl-2-phenylethanone. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 1-Cyclopropyl-2-phenylethanone

Introduction: Unveiling the Profile of a Key Synthetic Intermediate

1-Cyclopropyl-2-phenylethanone (CAS No. 14113-94-1), also known as benzyl cyclopropyl ketone, is an aromatic ketone with a unique structural motif combining a cyclopropyl ring and a benzyl group.[1][2] This structure imparts specific physicochemical properties that are of significant interest in synthetic chemistry and drug development, where it may serve as a crucial intermediate. Understanding the solubility and stability of this molecule is paramount for its effective handling, storage, formulation, and for ensuring the integrity of subsequent synthetic steps or its performance as a final active compound.

This guide provides a comprehensive technical overview of the core solubility and stability characteristics of 1-cyclopropyl-2-phenylethanone. As a Senior Application Scientist, the narrative herein is structured not as a rigid protocol, but as a logical exploration of the molecule's behavior. We will delve into the theoretical underpinnings of its solubility, outline robust experimental designs for its characterization, and establish a framework for comprehensive stability assessment through forced degradation studies. The methodologies described are designed to be self-validating, providing the user with the tools to generate reliable and reproducible data.

Physicochemical Properties: The Foundation of Solubility and Stability

A thorough understanding of a molecule's intrinsic properties is the logical starting point for any solubility or stability investigation. These parameters govern how 1-cyclopropyl-2-phenylethanone will interact with its environment.

| Property | Value/Information | Source |

| Chemical Name | 1-Cyclopropyl-2-phenylethanone | [1][2] |

| Synonyms | Benzyl Cyclopropyl Ketone, Phenylacetylcyclopropane | [1] |

| CAS Number | 14113-94-1 | [1][2] |

| Molecular Formula | C₁₁H₁₂O | [1] |

| Molecular Weight | 160.21 g/mol | [1][2] |

| Physical Form | Liquid | [3] |

| Computed XLogP3 | 1.9 | [2] |

| Storage | Sealed in dry, room temperature conditions |

The computed XLogP3 value of 1.9 suggests that 1-cyclopropyl-2-phenylethanone has moderate lipophilicity.[2] This indicates a higher affinity for organic solvents over aqueous media, a critical consideration for selecting appropriate solvent systems for synthesis, purification, and formulation.

Part 1: Solubility Profile and Characterization

The solubility of a compound is a critical parameter that influences its absorption, distribution, and bioavailability in biological systems, as well as its handling during chemical synthesis. Based on its structure—a non-polar phenyl group and a moderately polar ketone functional group—1-cyclopropyl-2-phenylethanone is predicted to be soluble in common organic solvents and poorly soluble in water.[1]

Theoretical Framework: "Like Dissolves Like" and Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a fundamental concept in predicting solubility. A more quantitative approach involves the use of Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

A solvent will effectively dissolve a solute if their HSP values are similar. The distance (Ra) between the HSP values of two substances in Hansen space provides a numerical measure of their affinity. A smaller Ra indicates a higher likelihood of solubility.[6]

Experimental Workflow for Solubility Determination

To empirically determine the solubility of 1-cyclopropyl-2-phenylethanone, a systematic approach is required. The following workflow provides a robust methodology.

Caption: Workflow for a comprehensive forced degradation study.

Potential Degradation Pathways

Based on the chemical structure of 1-cyclopropyl-2-phenylethanone, several degradation pathways can be hypothesized. The ketone functional group is a key reactive center.

-

Hydrolytic Degradation: Ketones are generally stable to hydrolysis under neutral conditions. [7]However, under harsh acidic or basic conditions, reactions involving the enol or enolate form may occur, though significant degradation is less likely compared to esters or amides.

-

Oxidative Degradation: Ketones can be susceptible to oxidation, especially by strong oxidizing agents. A potential pathway is the Baeyer-Villiger oxidation, where a peroxy acid could convert the ketone into an ester. [8]More aggressive oxidation could lead to cleavage of the C-C bonds adjacent to the carbonyl group, resulting in the formation of carboxylic acids. [8]* Photolytic Degradation: Aromatic ketones are known to absorb UV light and can undergo photochemical reactions. [9][10]Potential pathways include photoreduction of the carbonyl group to an alcohol or Norrish-type reactions involving cleavage of the bond between the carbonyl carbon and the adjacent carbon atoms. The presence of the benzyl group may also influence photostability.

Protocol for a Forced Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of 1-cyclopropyl-2-phenylethanone in a suitable solvent (e.g., acetonitrile or a 1:1 mixture of acetonitrile and water).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60-80°C). Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently. Withdraw and neutralize samples at various time points.

-

Oxidative Degradation: Mix the stock solution with 3-30% hydrogen peroxide and keep at room temperature. Protect from light. Withdraw samples at various time points.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

-

Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a developed stability-indicating HPLC method. An HPLC-MS compatible method is highly recommended to facilitate the identification of degradation products. [11]4. Data Evaluation:

-

Calculate the percentage degradation of the parent compound.

-

Determine the relative retention times of the degradation products.

-

Assess the mass balance to ensure all major degradation products are accounted for.

-

Use MS data to propose structures for the observed degradation products.

-

Conclusion: A Roadmap for Characterization

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 1-cyclopropyl-2-phenylethanone. While specific experimental data for this compound is not extensively available in public literature, the principles and methodologies outlined here serve as a robust starting point for any researcher or drug development professional. By applying the theoretical concepts of solubility and the systematic approach of forced degradation, a complete and reliable physicochemical profile of this important synthetic intermediate can be established. This foundational knowledge is indispensable for unlocking its full potential in future scientific endeavors.

References

-

Forney, F. W., & Markovetz, A. J. (1968). Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of bacteriology, 96(4), 1055–1064. [Link]

-

Forney, F. W., & Markovetz, A. J. (1968). Oxidative Degradation of Methyl Ketones. II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology, 96(4), 1055-1064. [Link]

-

Puga, L. M. (2023). Biochemistry, Ketone Metabolism. In StatPearls. StatPearls Publishing. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 549679, 1-Cyclopropyl-2-phenylethan-1-one. Retrieved January 13, 2026, from [Link].

-

Abbott, S. (n.d.). Hansen Solubility Parameters (HSP). Practical Adhesion. Retrieved January 13, 2026, from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved January 13, 2026, from [Link]

-

Glazebrook, H. H., & Pearson, T. G. (1939). The photochemical decomposition of aromatic ketones : the phenyl radical. Journal of the Chemical Society (Resumed), 589. [Link]

-

Davidson, R. S., Lambeth, P. F., Younis, F. A., & Wilson, R. (1969). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic, 2203. [Link]

-

Pearson Education. (2024). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Retrieved January 13, 2026, from [Link]

-

Uematsu, T., et al. (2025). Measurement of Hansen Solubility Parameters of Poly(ether ether ketone) Using Inverse Gas Chromatography. Industrial & Engineering Chemistry Research. [Link]

-

Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. Retrieved January 13, 2026, from [Link]

-

Quora. (2018). What does the hydrolysis of ketones yield?. Retrieved January 13, 2026, from [Link]

-

Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved January 13, 2026, from [Link]

-

Biology LibreTexts. (2025). 17.3: Ketone Bodies. Retrieved January 13, 2026, from [Link]

-

Kahan, T. F., et al. (2009). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Atmospheric Chemistry and Physics, 9(13), 4587-4594. [Link]

-

West, C. A. A., et al. (2020). Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. The Journal of Physical Chemistry A, 124(14), 2735–2744. [Link]

-

Wikipedia. (n.d.). Solvent. Retrieved January 13, 2026, from [Link]

-

Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]

-

Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3). [Link]

-

Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(5), 18-29. [Link]

-

Wikipedia. (n.d.). Ketone bodies. Retrieved January 13, 2026, from [Link]

-

National Center for Biotechnology Information. (1968). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology, 96(4), 1055-1064. [Link]

-

Li, Y., et al. (2018). Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets. Journal of analytical methods in chemistry, 2018, 8543801. [Link]

-

CORE. (n.d.). Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. Retrieved January 13, 2026, from [Link]

-

ACS Publications. (n.d.). Journal of Chemical Information and Modeling. Retrieved January 13, 2026, from [Link]

-

Avdeef, A. (2020). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. ADMET & DMPK, 8(4), 353–391. [Link]

-

Gkeka, P., et al. (2021). Solubility prediction of organic molecules with molecular dynamics simulations. arXiv. [Link]

-

Royal Society of Chemistry. (n.d.). How to Develop Stability Indicating HPLC Methods. Retrieved January 13, 2026, from [Link]

-

Avdeef, A. (2021). Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. Routledge. [Link]

-

Lalevée, N., et al. (2018). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. European journal of medicinal chemistry, 144, 481–491. [Link]

Sources

- 1. Ethanone, 1-cyclopropyl-2-phenyl- (14113-94-1) for sale [vulcanchem.com]

- 2. 1-Cyclopropyl-2-phenylethan-1-one | C11H12O | CID 549679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.bldpharm.com [file.bldpharm.com]

- 4. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 5. Solvent - Wikipedia [en.wikipedia.org]

- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 134. The photochemical decomposition of aromatic ketones : the phenyl radical - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Discovery and History of Cyclopropyl Ketones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl ketone motif, a seemingly simple three-membered carbocycle appended to a carbonyl group, has emerged as a cornerstone in modern organic synthesis and medicinal chemistry. Its unique stereoelectronic properties, born from the inherent strain of the cyclopropane ring, impart remarkable reactivity and conformational rigidity, making it a privileged scaffold in drug discovery and a versatile synthetic intermediate. This guide provides a comprehensive exploration of the discovery and historical evolution of cyclopropyl ketones, from the seminal syntheses of the parent cyclopropane ring to the development of sophisticated stereoselective methodologies. We will delve into the foundational synthetic strategies, dissecting the mechanistic underpinnings and providing detailed, field-proven experimental protocols. This narrative aims to equip researchers with a thorough understanding of the causality behind experimental choices and the authoritative grounding necessary to confidently employ these powerful building blocks in their own research endeavors.

The Dawn of a Strained Ring: Early Explorations into Cyclopropane Chemistry

The story of cyclopropyl ketones begins not with the ketones themselves, but with the intellectual and experimental conquest of the three-membered ring. In 1881, the Austrian chemist August Freund achieved the first synthesis of cyclopropane.[1] His method, an intramolecular Wurtz coupling of 1,3-dibromopropane using sodium metal, was a landmark achievement, confirming the existence of such a strained carbocycle.

A few years later, in 1887, Gustavson improved upon Freund's method by employing zinc instead of the more reactive sodium, leading to higher yields of cyclopropane.[1] These early syntheses, while not directly producing cyclopropyl ketones, laid the essential groundwork for the field.

The turn of the 20th century saw the pioneering work of Russian chemist Nikolai Yakovlevich Demjanov. In 1903, Demjanov reported the acid-catalyzed rearrangement of cyclopropylmethylamine, which, upon treatment with nitrous acid, yielded a mixture of cyclopropylcarbinol and cyclobutanol.[2][3] This discovery, now known as the Demjanov rearrangement, was pivotal. It not only provided a route to functionalized cyclopropanes but also highlighted the intriguing reactivity of these strained systems, particularly their propensity for ring expansion. While not a direct synthesis of a cyclopropyl ketone, this work demonstrated the chemical accessibility and unique reactivity of functionalized cyclopropanes, setting the stage for future explorations.

The first well-documented synthesis of a simple, isolable cyclopropyl ketone appeared later. In a 1956 publication in the Journal of the American Chemical Society, Harold Hart and Omer E. Curtis, Jr. detailed a robust synthesis of dicyclopropyl ketone.[4] Their work provided a clear and reproducible method for constructing this fundamental cyclopropyl ketone.

Foundational Synthetic Methodologies: A Toolkit for Forging the Three-Membered Ring

The mid-20th century witnessed the development of several powerful synthetic reactions that have become the bedrock of cyclopropyl ketone synthesis. These methods, each with its unique mechanism and substrate scope, provided chemists with a versatile toolkit for accessing a wide array of cyclopropyl ketone derivatives.

The Simmons-Smith Reaction: Taming the Methylene Group

One of the most significant breakthroughs in cyclopropane synthesis was the development of the Simmons-Smith reaction in 1958. This reaction utilizes an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple, to deliver a methylene group (CH₂) to an alkene stereospecifically. For the synthesis of cyclopropyl ketones, a key adaptation involves the cyclopropanation of silyl enol ethers, which are readily prepared from ketones. The resulting cyclopropyl silyl ether can then be hydrolyzed to afford the corresponding cyclopropyl ketone.

Mechanism:

The Simmons-Smith reaction is believed to proceed through a concerted "butterfly" transition state, where the zinc carbenoid delivers the methylene group to the same face of the double bond. This accounts for the observed stereospecificity of the reaction.

Sources

The Cyclopropyl Ketone Moiety: A Technical Guide to its Fundamental Reactivity

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The cyclopropyl ketone scaffold is a cornerstone in modern organic synthesis and medicinal chemistry, prized for the unique reactivity imparted by its inherent ring strain.[1][2] This guide provides an in-depth exploration of the fundamental principles governing the reactivity of this moiety. We will dissect its electronic structure, analyze the primary reaction pathways—including nucleophilic, electrophilic, and transition metal-mediated transformations—and provide practical, field-proven insights into harnessing its synthetic potential. This document is designed to serve as a comprehensive resource for professionals seeking to leverage the distinct chemical behavior of cyclopropyl ketones in their research and development endeavors.

The Source of Reactivity: Electronic Structure and Ring Strain

The remarkable reactivity of cyclopropyl ketones stems from the unique electronic structure of the three-membered ring. Unlike the tetrahedral sp³ hybridized carbons in acyclic systems, the carbons in a cyclopropane ring are forced into a 60° C-C-C bond angle, a significant deviation from the ideal 109.5°. This geometric constraint leads to immense angle and torsional strain, with a total strain energy of approximately 115 kJ/mol (27.5 kcal/mol).[2]

To accommodate this strain, the carbon-carbon bonds are not standard σ-bonds. Instead, they are "bent" or "banana" bonds, characterized by a high degree of p-character.[2][3] This concept is best described by the Walsh orbital model , which depicts the cyclopropane ring as having a set of three high-lying occupied molecular orbitals with π-like symmetry.[4][5][6] These orbitals allow the cyclopropyl group to engage in electronic conjugation with adjacent π-systems, such as the carbonyl group in a cyclopropyl ketone.[7] This conjugation stabilizes the molecule but also primes the strained ring for reactions that can alleviate this strain.

The consequence of this bonding arrangement is twofold:

-

The C-C bonds of the cyclopropane are weakened and susceptible to cleavage.

-

The cyclopropyl group can act electronically similar to a carbon-carbon double bond, participating in conjugate additions and other reactions not typically observed in saturated systems.[1]

The following diagram illustrates the Walsh model, showing the HOMO (Highest Occupied Molecular Orbital) that is key to its reactivity.

Caption: Walsh orbital representation of a cyclopropane HOMO.

Key Modes of Reactivity: A Mechanistic Overview

The interplay between the strained ring and the activating carbonyl group gives rise to several predictable and synthetically useful reaction pathways.

Nucleophilic Ring-Opening

One of the most characteristic reactions of cyclopropyl ketones is their susceptibility to nucleophilic attack, leading to ring cleavage. This transformation is often referred to as a homo-conjugate or 1,5-addition. The electron-withdrawing nature of the carbonyl group polarizes the cyclopropane ring, making the distal carbon atoms electrophilic.

The reaction is typically initiated by the attack of a nucleophile. The choice of catalyst and nucleophile can provide high levels of regio- and stereocontrol. For instance, chiral N,N'-dioxide-scandium(III) complexes have been successfully used to catalyze the highly efficient asymmetric ring-opening of cyclopropyl ketones with thiols, alcohols, and carboxylic acids.[8] This method yields valuable chiral sulfides, ethers, and esters in high yields and enantiomeric excess.[8]

The general mechanism involves the nucleophile attacking one of the cyclopropyl carbons, leading to the cleavage of a C-C bond and the formation of an enolate intermediate. This enolate is then protonated or trapped by an electrophile to yield the final γ-substituted ketone product.

Caption: General mechanism of nucleophilic ring-opening.

Electrophilic Activation and Rearrangements

In the presence of Brønsted or Lewis acids, cyclopropyl ketones undergo a variety of fascinating rearrangements.[9][10] The reaction is initiated by the activation of the carbonyl oxygen by the acid, which enhances the electrophilicity of the system. This is followed by cleavage of one of the internal cyclopropane bonds to form a carbocationic intermediate. The fate of this cation dictates the final product structure.

Common rearrangements include:

-

Formation of Dihydrofurans: Intramolecular trapping of the carbocation by the carbonyl oxygen leads to five-membered heterocyclic rings.

-

Formation of Cyclopentenones: A 1,2-alkyl shift followed by deprotonation can lead to the formation of substituted cyclopentenones.

-

Skeletal Rearrangements: In complex systems, the initial ring-opening can trigger a cascade of skeletal rearrangements, a strategy often employed in natural product synthesis.[9] For example, treatment of specific tricyclodecanones with boron trifluoride can lead to products with a nootkatone or spirovetivane ring skeleton via 1,2-methyl or methylene migrations.[9]

The choice of acid is critical. Lewis acids like boron trifluoride in aprotic solvents are often used to promote skeletal rearrangements, whereas protic acids in nucleophilic solvents can lead to products incorporating the solvent.[9]

Caption: Pathways in acid-catalyzed rearrangements.

Transition Metal-Mediated Transformations

Modern synthetic methods have increasingly utilized transition metals to mediate novel transformations of cyclopropyl ketones. These methods offer alternative reactivity patterns and can provide access to complex molecular architectures that are difficult to obtain through traditional means.

-

Nickel-Catalyzed Cross-Coupling: Nickel catalysts can engage in oxidative addition into one of the C-C bonds of the cyclopropane ring. The resulting metallacycle can then undergo reductive elimination with a suitable coupling partner. A notable example is the nickel-catalyzed γ-alkylation with unactivated primary alkyl chlorides, which proceeds via a cross-electrophile coupling mechanism.[11]

-

Samarium(II) Iodide-Catalyzed Cycloadditions: SmI₂ is a powerful single-electron transfer (SET) reductant that can catalyze formal [3+2] cycloadditions between cyclopropyl ketones and alkenes or alkynes.[12] The reaction is initiated by the reduction of the ketone to a ketyl radical, which triggers the fragmentation of the cyclopropane ring. The resulting radical intermediate is then trapped by the coupling partner to form a five-membered ring.[13][14] Computational studies have shown that the reactivity is highly dependent on the substitution pattern of the cyclopropyl ketone, with aryl groups enhancing the initial reduction and fragmentation steps.[13][14]

Table 1: Comparison of Reactivity in SmI₂-Catalyzed Couplings

| Substrate Type | Reduction/Fragmentation | Radical Trapping | Overall Reactivity | Rationale |

|---|---|---|---|---|

| Aryl Cyclopropyl Ketone | Favorable | Less Favorable | High | Conjugation stabilizes the initial ketyl radical, promoting ring opening.[13][14] |

| Alkyl Cyclopropyl Ketone | Less Favorable | Favorable | Moderate | Lacks conjugation, leading to a higher barrier for the initial reduction and fragmentation.[12][13] |

| ortho-Substituted Aryl | Favorable | Favorable | Very High | A balance of moderate conjugation and a pre-twisted conformation facilitates both ring opening and radical trapping.[13][14] |

Experimental Protocols: A Practical Guide

To ensure scientific integrity and reproducibility, protocols must be detailed and self-validating. Below is a representative protocol for an acid-catalyzed rearrangement, a common transformation for this class of compounds.

Protocol: Lewis Acid-Catalyzed Rearrangement of a Phenyl Cyclopropyl Ketone

Objective: To synthesize 2,3-dihydro-5-phenylfuran via the boron trifluoride-diethyl etherate mediated rearrangement of 1-cyclopropyl-1-phenylethanone.

Materials:

-

1-cyclopropyl-1-phenylethanone (1.00 g, 6.24 mmol)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂, 0.88 mL, 6.86 mmol)

-

Dichloromethane (DCM), anhydrous (50 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Workflow Diagram:

Caption: Experimental workflow for acid-catalyzed rearrangement.

Procedure:

-

Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 1-cyclopropyl-1-phenylethanone (1.00 g, 6.24 mmol). Anhydrous dichloromethane (50 mL) is added, and the solution is stirred until the ketone is fully dissolved. The flask is then cooled to 0°C in an ice bath.

-

Reagent Addition: Boron trifluoride diethyl etherate (0.88 mL, 6.86 mmol) is added dropwise to the stirred solution over 5 minutes. The reaction mixture may change color upon addition.

-

Reaction Monitoring: The reaction is stirred at 0°C for 30 minutes and then allowed to warm to room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates reaction completion (typically 2-4 hours).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL) at 0°C.

-

Aqueous Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 20 mL). The combined organic layers are washed with brine (30 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (from 98:2 to 90:10) to afford the pure 2,3-dihydro-5-phenylfuran.

-

Characterization: The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Conclusion

The cyclopropyl ketone moiety is a powerful functional group whose reactivity is governed by a delicate balance of ring strain and electronic activation. Its ability to undergo controlled ring-opening and rearrangement reactions makes it an exceptionally versatile building block in organic synthesis.[15][16] By understanding the fundamental mechanistic principles outlined in this guide—from nucleophilic additions to acid-catalyzed rearrangements and modern transition metal-mediated couplings—researchers can effectively design synthetic strategies to construct complex molecular architectures for applications in drug discovery and materials science.

References

-

Caine, D., Graham, S. L., & Vora, T. T. (1980). Acid-Catalyzed Rearrangements of Cyclopropyl Ketones Related to Eudesmane. The Journal of Organic Chemistry, 45(19), 3798–3802. [Link]

-

Lee-Ruff, E., & Khazanie, P. (1975). Acid Catalyzed Rearrangements of Conjugated Cyclopropyl and Epoxy Ketones. Canadian Journal of Chemistry, 53(11), 1708-1714. [Link]

-

Wang, Z., et al. (2021). Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. ACS Catalysis. [Link]

-

Lee-Ruff, E., & Khazanie, P. (1975). Acid Catalyzed Rearrangements of Conjugated Cyclopropyl and Epoxy Ketones. Canadian Journal of Chemistry. [Link]

-

Donnelly, J. A., & O'Boyle, P. (1982). Acid-catalysed rearrangements of some spiro cyclopropyl ketones. Journal of the Chemical Society, Perkin Transactions 1, 747-751. [Link]

-

Pittman Jr, C. U., & McManus, S. P. (1969). Acid-catalyzed cyclization reactions. VI. Rearrangement of protonated cyclopropyl ketones to 1-oxacyclopent-1-enyl cations. Journal of the American Chemical Society, 91(21), 5915-5917. [Link]

-

Piers, E., & Ruediger, E. H. (1979). The reaction of Cyclopropyl ketones with acetyl methanesufonate, an efficient ring opening under neutral conditions with regiospecific enol acetate formation and stereo controlled nucleophilic addition. ResearchGate. [Link]

-

Zheng, K., et al. (2015). Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. Angewandte Chemie International Edition, 54(46), 13748-13752. [Link]

-

Procter, D. J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society. [Link]

-

Procter, D. J., & Houk, K. N. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. The Journal of Organic Chemistry. [Link]

-

Procter, D. J., & Houk, K. N. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. Journal of the American Chemical Society. [Link]

-

Murphy, W. S., & Wattanasin, S. (1981). Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. Journal of the Chemical Society, Perkin Transactions 1, 271-276. [Link]

-

Iaroshenko, V. O., & Vil' V. A. (2017). Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. European Journal of Organic Chemistry, 2017(18), 2534-2553. [Link]

-

Donohoe, T. J., et al. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters, 25(28), 5228-5232. [Link]

-

Rogers, D. W., & McLafferty, F. (2008). Strain Energy of Small Ring Hydrocarbons. Influence of C−H Bond Dissociation Energies. ResearchGate. [Link]

-

Rogers, D. W., & Matsunaga, N. (1996). Development of Molecular Mechanics Torsion Parameters for alpha,beta-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones. The Journal of Organic Chemistry, 61(8), 2738–2742. [Link]

-

Wang, Z-Y., et al. (2024). Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. Organic Chemistry Frontiers. [Link]

-

LibreTexts Chemistry. Ring Strain in Cycloalkanes. LibreTexts. [Link]

-

ResearchGate. (2022). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. [Link]

-

ResearchGate. (2017). Conventional strain energy estimates for cyclopropane. ResearchGate. [Link]

-

Sosnovskikh, V. Y., et al. (2022). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules, 27(21), 7247. [Link]

-

Innovative In Education. (2010). IE Organic Lecture 10.3 - The MOs of Cyclopropane. YouTube. [Link]

-

KULINKOVICH, O. G. (2004). structure and reactivity of the cyclopropane species. Science of Synthesis, 2004. [Link]

-

Berger, D. J. (1997). Background of Walsh Cyclopropane Molecular Orbitals. University of Wisconsin. [Link]

-

Berger, D. J. (1997). Derivation of Walsh Cyclopropane Molecular Orbitals. University of Wisconsin. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. catalogimages.wiley.com [catalogimages.wiley.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Background of Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]

- 6. Derivation of Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]

- 7. Development of Molecular Mechanics Torsion Parameters for alpha,beta-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchang ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02616K [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. nbinno.com [nbinno.com]

- 16. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of 1-Cyclopropyl-2-phenylethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the structural analysis of 1-cyclopropyl-2-phenylethanone (CAS No. 14113-94-1), a significant chemical intermediate. This document moves beyond a standard recitation of analytical data, offering an in-depth examination of the molecule's unique structural features, including the interplay between the cyclopropyl ring, the ethanone backbone, and the phenyl group. We will delve into the theoretical underpinnings and practical applications of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, this guide will present a detailed synthesis protocol and a discussion on the conformational analysis of the molecule, providing a holistic understanding for researchers in drug discovery and development.

Introduction: The Significance of 1-Cyclopropyl-2-phenylethanone